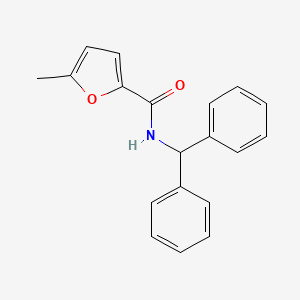

N-(diphenylmethyl)-5-methylfuran-2-carboxamide

Description

N-(diphenylmethyl)-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by a 5-methylfuran-2-carboxamide backbone substituted with a diphenylmethyl group at the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which influence its reactivity and biological interactions.

Properties

IUPAC Name |

N-benzhydryl-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-12-13-17(22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAVHDROQUFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-5-methylfuran-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the furan ring through alkylation reactions using methylating agents like methyl iodide.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as diphenylmethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to enhance efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced products.

Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Research indicates that furan derivatives, including N-(diphenylmethyl)-5-methylfuran-2-carboxamide, exhibit promising antimycobacterial properties. The compound's structure allows it to interfere with iron acquisition mechanisms in Mycobacterium tuberculosis (Mtb) by targeting specific enzymes involved in siderophore biosynthesis .

Case Study: Inhibition of MbtI

In a study focused on furan-based inhibitors of MbtI, a key enzyme in Mtb's iron acquisition process, compounds similar to this compound were synthesized and evaluated. These compounds showed significant binding affinity and inhibition potential against MbtI, suggesting their utility as lead compounds for developing new antitubercular agents .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of MbtI |

| 5-Phenyl-furan-2-carboxylic acid | 15.3 | Disruption of siderophore synthesis |

Bioorthogonal Chemistry

Ligation Protocols

The furan moiety in this compound can be utilized in bioorthogonal reactions. The hydrolysis of the furan ring can lead to the formation of reactive keto-enal functionalities, which are useful for proximity-induced ligation strategies in chemical biology . This property allows for the selective tagging of biomolecules, enhancing the specificity of biochemical assays.

Case Study: PNA Probes

In an experiment involving peptide nucleic acid (PNA) probes modified with 5-methylfuran derivatives, researchers demonstrated that upon hybridization with complementary sequences, proximity-induced reactions occurred efficiently. This suggests that derivatives of this compound could serve as valuable tools for developing advanced molecular probes for diagnostic applications .

Material Science

Synthesis of Bio-Derived Polymers

Furan-based compounds have been explored as building blocks for bio-derived polymers. This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability while maintaining biodegradability .

Table: Properties of Furan-Based Polymers

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Thermal Degradation Temp | 250 °C |

| Biodegradability | Yes |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the diphenylmethyl group or the furan ring can significantly influence its binding affinity and inhibitory potency against target enzymes.

Key Findings from SAR Studies:

- Substituents on the furan ring enhance hydrophobic interactions with target proteins.

- Alterations to the diphenylmethyl group can affect solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The diphenylmethyl group may facilitate binding to certain proteins or enzymes, modulating their activity. The furan ring and carboxamide group may also contribute to its overall bioactivity by interacting with different biological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Impact of Substituents on Properties and Activity

- Diphenylmethyl vs. However, halogenated derivatives exhibit stronger halogen bonding, improving target binding affinity .

- Electron-Withdrawing Groups (EWGs): Compounds with CF₃ () or NO₂ () show increased electrophilicity, enhancing interactions with biological nucleophiles (e.g., enzyme active sites).

- Methoxy and Phenoxy Groups: Methoxy substituents () improve solubility, while phenoxy groups () may facilitate π-stacking interactions with aromatic residues in proteins.

Biological Activity

N-(diphenylmethyl)-5-methylfuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis of this compound

The compound is synthesized through a reaction involving 5-methylfuran-2-carboxylic acid and diphenylmethanamine. The synthesis typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM). The reaction conditions are optimized to yield high purity and yield of the desired carboxamide product.

Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. Research indicates that compounds with furan moieties can interact with cellular targets leading to apoptosis in cancer cells. The following table summarizes the IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45.6 |

| HepG2 | 32.4 |

| MCF-7 | 50.1 |

These values suggest that this compound is particularly potent against HepG2 cells, which are derived from liver carcinoma.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 75 |

These results indicate that this compound is effective at inhibiting the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, particularly G1/S or G2/M, thereby inhibiting proliferation.

- Antibacterial Mechanism : The antimicrobial activity is believed to result from disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry evaluated various derivatives of furan-based compounds, including this compound. It was found that modifications on the furan ring significantly influenced both anticancer and antimicrobial activities. Notably, derivatives with electron-donating groups exhibited enhanced anticancer efficacy due to increased electron density on the furan ring, facilitating better interaction with biological targets .

Another study highlighted the compound's ability to synergize with existing antibiotics, enhancing their effectiveness against resistant bacterial strains . This suggests potential applications in combination therapies for both cancer and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.